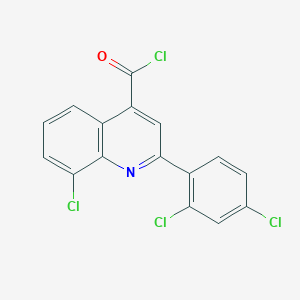
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride, also known as 8-chloro-2-dichlorophenylquinoline (8-Cl-2-DCPQ) is a chlorinated quinoline derivative that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and ethanol. 8-Cl-2-DCPQ has been used in the synthesis of other compounds, as a chemical reagent, and as a catalyst in various reactions. It is also used in the detection and identification of a variety of chemical compounds.
Applications De Recherche Scientifique
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties . They are known to exhibit a broad spectrum of activity against various bacterial and fungal strains. The chloro-substituted quinolines, in particular, can interfere with the DNA synthesis of microbes, leading to their death . This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Anticancer Agents
Some quinoline derivatives have shown promising results as anticancer agents . They can act as kinase inhibitors, disrupting the signaling pathways that cancer cells rely on for growth and survival . The specific substitution pattern on the quinoline ring, such as in 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride, can be optimized to target a range of cancers with high selectivity and potency.
Antimalarial Drugs
Quinolines are historically significant in the treatment of malaria, with chloroquine being one of the most well-known examples. The structural analogs of quinoline, including chlorinated derivatives, continue to be explored for their antimalarial activity . They work by inhibiting the heme polymerization process, which is vital for the malaria parasite’s survival within red blood cells .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of quinoline derivatives make them potential candidates for the treatment of inflammatory diseases and pain management . They modulate the inflammatory response by affecting cytokine production and inhibiting enzymes like cyclooxygenase (COX), which are involved in the inflammation pathway .
Cardiovascular Therapeutics
Quinoline derivatives can have beneficial effects on the cardiovascular system. They have been investigated for their potential to act as cardiotonic agents , improving heart muscle contraction, and as agents that can modulate blood pressure and heart rate. This application is particularly important for the development of treatments for heart failure and hypertension .
Central Nervous System (CNS) Disorders
Research has indicated that quinoline derivatives can cross the blood-brain barrier, making them suitable for the treatment of CNS disorders . They can act on various neurotransmitter systems, providing therapeutic benefits for conditions such as depression, anxiety, and epilepsy .
Safety and Hazards
Propriétés
IUPAC Name |
8-chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl4NO/c17-8-4-5-10(13(19)6-8)14-7-11(16(20)22)9-2-1-3-12(18)15(9)21-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVZZSPAFBMLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B1454227.png)
![Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1454228.png)
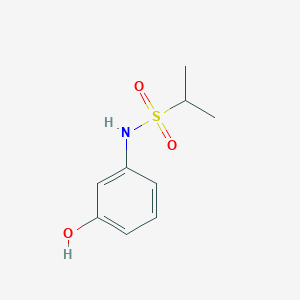
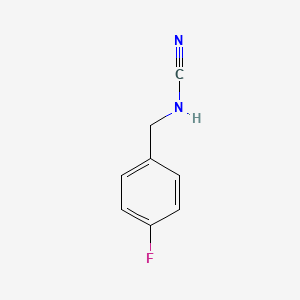
![Diethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1454233.png)

![1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1454235.png)
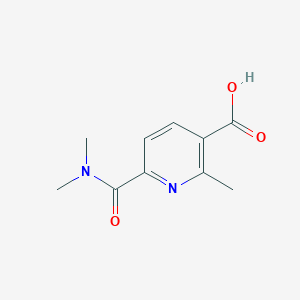

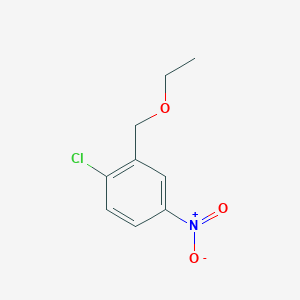
amine](/img/structure/B1454245.png)
